molecular formula C24H14N2O2 B160585 Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- CAS No. 5089-22-5

Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-

Cat. No. B160585
CAS RN: 5089-22-5
M. Wt: 362.4 g/mol
InChI Key: WFYSPVCBIJCZPX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis pathway for Benzoxazole, 2,2’-(1,4-naphthalenediyl)bis- can be achieved through a multi-step process starting with the reaction of 1,4-naphthalenediamine with phthalic anhydride to form 2,2’- (1,4-naphthalenediyl)bis (1,3-dioxoisoindoline-5-carboxylic acid). This intermediate can then be reacted with phosphorus oxychloride to form 2,2’- (1,4-naphthalenediyl)bis (1,3-dioxoisoindoline-5-carbonyl chloride), which can be reacted with 2-aminophenol to form the final product of Benzoxazole, 2,2’- (1,4-naphthalenediyl)bis-.


Molecular Structure Analysis

Benzoxazole, 2,2’-(1,4-naphthalenediyl)bis- is a heterocyclic aromatic compound with two fused benzene rings and two oxygen atoms. The molecular formula is C24H14N2O2 .


Chemical Reactions Analysis

Benzoxazole has been used in a variety of scientific research applications, including organic synthesis, drug design, and material science. In organic synthesis, benzoxazole is used as a building block for the synthesis of heterocyclic compounds, such as benzodiazepines and other pharmaceuticals.


Physical And Chemical Properties Analysis

Benzoxazole, 2,2’-(1,4-naphthalenediyl)bis- has a molecular weight of 362.38 g/mol . It has a predicted density of 1.320±0.06 g/cm3 , a melting point of 210-212°C , and a predicted boiling point of 521.9±33.0 °C . It is insoluble and has a vapor pressure of 1.8E-10mmHg at 25°C .

Safety and Hazards

Benzoxazole is a relatively toxic compound and should be handled with care. It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

1,4-Bis(benzo[d]oxazol-2-yl)naphthalene, also known as Fluorescent Brightener 367, is a type of optical brightener. Its primary targets are various materials such as textiles, paper, plastics, and detergents . It is used to enhance the brightness and whiteness of these materials .

Mode of Action

Fluorescent Brightener 367 works by absorbing ultraviolet light and re-emitting it as blue light . This process is known as fluorescence. When the compound absorbs ultraviolet light (usually in the range of 340-370 nm), it enters an excited state. It then returns to its ground state by emitting light in the blue region of the spectrum (typically 420-470 nm) . This emitted blue light gives materials a brighter and whiter appearance .

Biochemical Pathways

Instead, its function is based on physical and chemical properties that allow it to absorb and emit light at specific wavelengths .

Result of Action

The primary result of Fluorescent Brightener 367’s action is the enhanced brightness and whiteness of the materials it is applied to . By absorbing ultraviolet light and re-emitting it as blue light, it can neutralize yellowish tints in materials, making them appear whiter and brighter .

Action Environment

The efficacy and stability of Fluorescent Brightener 367 can be influenced by various environmental factors. For instance, the presence of ultraviolet light is necessary for the compound to absorb and re-emit light . Additionally, the compound’s stability could be affected by factors such as temperature, pH, and exposure to certain chemicals . It is generally stable under normal storage conditions .

properties

IUPAC Name

2-[4-(1,3-benzoxazol-2-yl)naphthalen-1-yl]-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14N2O2/c1-2-8-16-15(7-1)17(23-25-19-9-3-5-11-21(19)27-23)13-14-18(16)24-26-20-10-4-6-12-22(20)28-24/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYSPVCBIJCZPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2C3=NC4=CC=CC=C4O3)C5=NC6=CC=CC=C6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6063698
Record name Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-
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Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-

CAS RN

5089-22-5, 63310-10-1
Record name 1,4-Bis(2-benzoxazolyl)naphthalene
Source CAS Common Chemistry
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Record name Fluorescent brightener 367
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Record name Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-
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Record name Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-
Source EPA DSSTox
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Record name 2,2'-(naphthalene-1,4-diyl)bis(benzoxazole)
Source European Chemicals Agency (ECHA)
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Record name C.I. Fluorescent Brightener 367
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUORESCENT BRIGHTENER 367
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Q & A

Q1: What is the significance of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- being found in Eupatorium adenophorum?

A1: While the study by Yang et al. [] successfully isolated and identified Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- from Eupatorium adenophorum, its specific biological activity or role within the plant remains unexplored in this research. Further investigation is needed to understand its potential significance in the plant's biology, ecology, or potential applications.

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